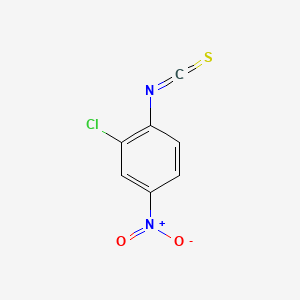

2-Chloro-4-nitrophenyl isothiocyanate

Description

The exact mass of the compound 2-Chloro-1-isothiocyanato-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-isothiocyanato-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYNALWWKRNZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374023 | |

| Record name | 2-chloro-1-isothiocyanato-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-64-2 | |

| Record name | 2-chloro-1-isothiocyanato-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-nitrophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-nitrophenyl isothiocyanate: Properties, Reactivity, and Applications in Covalent Labeling

This guide provides a comprehensive technical overview of 2-chloro-4-nitrophenyl isothiocyanate, a valuable reagent for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, explore the nuances of its reactivity, and provide practical insights into its application as a covalent labeling agent.

Introduction: A Versatile Electrophile for Bioconjugation

This compound is a heterocyclic compound featuring a highly reactive isothiocyanate (-N=C=S) functional group. The presence of both a chloro and a nitro group on the phenyl ring significantly influences its electronic properties, rendering the isothiocyanate carbon exceptionally electrophilic. This heightened reactivity makes it a potent tool for the covalent modification of nucleophilic residues in biomolecules, particularly the thiol groups of cysteine and the amine groups of lysine. Its utility spans from a fundamental building block in the synthesis of novel bioactive molecules to a sophisticated probe for exploring protein structure and function.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is paramount for its effective use in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-isothiocyanato-4-nitrobenzene | [2] |

| CAS Number | 23165-64-2 | [2][3] |

| Molecular Formula | C₇H₃ClN₂O₂S | [2][4] |

| Molecular Weight | 214.63 g/mol | [2][4] |

| Appearance | Pale yellow to yellow or brown crystals/powder | |

| Melting Point | 95-99 °C | [1] |

| Solubility | Soluble in many organic solvents such as DMSO and DMF. |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 2100-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group. Other significant peaks include those corresponding to the aromatic C-H stretching, C=C ring stretching, and the symmetric and asymmetric stretching of the nitro group (-NO₂).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns of the three aromatic protons are influenced by the positions of the chloro, nitro, and isothiocyanate groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon of the isothiocyanate group is notably deshielded and can sometimes be broad, appearing in the range of δ 130-140 ppm.[5] The aromatic carbons will resonate in the typical downfield region, with their specific shifts dictated by the electronic effects of the substituents.[6]

-

Chemical Reactivity and Mechanism

The cornerstone of this compound's utility lies in the electrophilicity of the central carbon atom of the isothiocyanate group. This carbon is susceptible to nucleophilic attack, primarily by soft nucleophiles like thiols and amines.

The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring plays a crucial role in enhancing this electrophilicity. These groups pull electron density away from the aromatic ring and, by extension, from the isothiocyanate moiety, making the carbon atom more electron-deficient and thus more reactive towards nucleophiles.

Reaction with Nucleophiles:

The general mechanism involves the attack of a nucleophile (e.g., the thiolate anion of a cysteine residue or the primary amine of a lysine residue) on the electrophilic carbon of the isothiocyanate. This leads to the formation of a thiourea (from amines) or a dithiocarbamate (from thiols) linkage.

This covalent modification is generally stable, making this reagent an excellent choice for irreversible labeling of biomolecules. The reaction is typically carried out under slightly basic conditions (pH 7.5-9.0) to ensure the deprotonation of the nucleophilic groups (e.g., thiol to thiolate), which significantly increases their reactivity.

Application in Covalent Protein Labeling: A Step-by-Step Protocol

Covalent labeling is a powerful technique to study protein structure, function, and interactions.[7][8] this compound can be employed as a covalent probe to identify accessible cysteine or lysine residues on a protein's surface.

Experimental Workflow:

Detailed Protocol for Covalent Labeling of a Protein:

This protocol is an adapted guideline and should be optimized for the specific protein of interest.

-

Protein Preparation:

-

The protein of interest should be purified to a high degree of homogeneity.

-

Perform a buffer exchange into an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.5 and 8.5. Buffers containing primary amines, such as Tris, will compete with the protein for the labeling reagent and must be avoided.

-

The protein concentration should ideally be in the range of 1-10 mg/mL.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10-100 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This solution should be prepared fresh before each use, as isothiocyanates can be sensitive to moisture.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing. The reaction time may need to be optimized.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a small molecule nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-20 mM to quench any unreacted isothiocyanate.

-

-

Removal of Excess Reagent:

-

Remove the unreacted reagent and byproducts by dialysis against a suitable buffer or by using a desalting column (gel filtration).

-

-

Analysis of Labeling:

-

The extent of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled control.

-

The site(s) of modification can be identified by peptide mapping using LC-MS/MS analysis after proteolytic digestion of the labeled protein.

-

SDS-PAGE analysis can also provide a qualitative assessment of the labeling.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: Causes severe skin burns and eye damage.[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a powerful and versatile tool for chemical biology and drug discovery. Its enhanced electrophilicity, a direct consequence of its substitution pattern, allows for efficient and specific covalent modification of proteins and other biomolecules. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in research and development.

References

- 1. This compound | 23165-64-2 [chemicalbook.com]

- 2. This compound | C7H3ClN2O2S | CID 2757736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS: 23165-64-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-nitrophenyl isothiocyanate

Introduction

2-Chloro-4-nitrophenyl isothiocyanate is a key chemical intermediate utilized in the synthesis of a variety of bioactive molecules, including substituted thioureas, carboxamides, and thiocarboxamides, which have shown potential anthelmintic and antimicrobial properties.[1] Its unique structure, featuring an electrophilic isothiocyanate group and an electron-deficient aromatic ring, makes it a versatile building block in medicinal chemistry and drug development.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will dissect the core reaction mechanisms, present detailed, field-proven protocols, and evaluate the strategic advantages and inherent challenges of each method. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of isothiocyanate synthesis.

Core Synthetic Pathways: A Comparative Analysis

The synthesis of aryl isothiocyanates from primary amines is a cornerstone of organic chemistry.[2] For an electron-deficient substrate like 2-chloro-4-nitroaniline, the methodologies can be broadly categorized into two main approaches: direct conversion using highly reactive thiocarbonyl sources and a multi-step approach via a dithiocarbamate intermediate.

Pathway 1: Direct Conversion with Thiophosgene

The reaction of a primary amine with thiophosgene (CSCl₂) represents the most direct route to an isothiocyanate.[3][4] This method is mechanistically straightforward but is increasingly disfavored due to the extreme toxicity of the reagent.

Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the highly electrophilic carbon atom of thiophosgene.[4] This forms a thiocarbamoyl chloride intermediate, which readily eliminates a molecule of hydrogen chloride to yield the final isothiocyanate product.[3] The weakly basic nature of aromatic amines like 2-chloro-4-nitroaniline allows the reaction to be conducted with the free base, as it is less prone to side reactions with the isothiocyanate product.[3]

Causality of Experimental Choices:

-

Reagent: Thiophosgene is a powerful thiocarbonylating agent, ensuring a rapid and often high-yielding conversion.[5][6]

-

Solvent: An inert solvent like benzene or toluene is typically used to facilitate the reaction while remaining unreactive towards the highly electrophilic thiophosgene.

-

Challenge: The primary drawback is the severe toxicity and hazardous nature of thiophosgene, which is a volatile, corrosive, and lachrymatory liquid.[4][7][8] This necessitates stringent safety protocols and specialized handling equipment, limiting its use in many modern laboratories.

Pathway 2: The Dithiocarbamate Intermediate Approach

A safer and more versatile strategy involves a two-step process: the formation of a dithiocarbamate salt followed by its decomposition (desulfurization) to the isothiocyanate.[2][9] This pathway avoids the use of thiophosgene and offers a wide array of reagent choices for the final conversion step.

Mechanism:

-

Dithiocarbamate Salt Formation: The synthesis begins with the reaction of the primary amine (2-chloro-4-nitroaniline) with carbon disulfide (CS₂) in the presence of a base. The amine's lone pair of electrons attacks the electrophilic carbon of CS₂, forming a dithiocarbamic acid. The base (e.g., K₂CO₃, Et₃N) then deprotonates this acidic intermediate to generate a stable dithiocarbamate salt.[9][10]

-

Desulfurization to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurizing or activating agent. This reagent facilitates the elimination of a sulfur atom and the formation of the characteristic -N=C=S bond.

Causality of Experimental Choices:

-

Substrate Considerations: For highly electron-deficient anilines such as 2-chloro-4-nitroaniline, the formation of the dithiocarbamate salt can be sluggish. The choice of solvent is critical; often, a polar aprotic co-solvent like DMF is required to enhance the reaction rate.[9]

-

Desulfurizing Agents: A multitude of reagents can effect this transformation, each with its own merits.[2]

-

Cyanuric Chloride (TCT): A highly efficient and facile method, particularly for electron-deficient substrates, that proceeds under mild conditions.[9]

-

Phenyl Chlorothionoformate: A versatile reagent that can be used in a two-step approach, which is more suitable for electron-deficient aryl amines.[11][12]

-

Tosyl Chloride (TsCl): A common and effective reagent that mediates the decomposition of the in-situ generated dithiocarbamate salt.[13]

-

Other Reagents: Alternatives include triphosgene (a safer solid phosgene equivalent), di-tert-butyl dicarbonate (Boc₂O), and various metal-based reagents like copper nitrate on clay (Claycop).[2][3]

-

Visualizing the Mechanisms

The following diagrams illustrate the step-by-step molecular transformations in each pathway.

Caption: Mechanism of isothiocyanate formation using thiophosgene.

References

- 1. This compound | 23165-64-2 [chemicalbook.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. Thiophosgene: - An overview [moltuslab.com]

- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

- 8. Thiophosgene - Wikipedia [en.wikipedia.org]

- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 10. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 13. Isothiocyanate synthesis [organic-chemistry.org]

CAS number 23165-64-2 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS Number: 23165-64-2)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS No. 23165-64-2). As a member of the quinazolinone class of heterocyclic compounds, this molecule serves as a valuable scaffold in medicinal chemistry and drug development. Quinazolinones are recognized as "privileged structures" due to their diverse pharmacological activities, which include anticancer, antibacterial, and anti-inflammatory properties[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on chemical identity, physicochemical characteristics, synthesis, reactivity, and analytical characterization methodologies.

Chemical Identity and Structure

The fundamental step in characterizing any chemical entity is to establish its precise identity and structure. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is a substituted quinazolinone, a class of compounds featuring a bicyclic system where a pyrimidine ring is fused to a benzene ring. The specific substitutions on this core structure are critical to its chemical behavior and biological activity.

| Identifier | Value |

| IUPAC Name | 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one |

| CAS Number | 23165-64-2 |

| Molecular Formula | C₉H₈BrN₃O |

| Molecular Weight | 254.09 g/mol |

| Canonical SMILES | CC1=C(C2=C(C=C1)N=C(N)NC2=O)Br |

Molecular Structure:

Caption: 2D structure of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its application in drug development, influencing its solubility, stability, and absorption characteristics. While specific experimental data for CAS 23165-64-2 is not widely published, the properties can be estimated based on its structure and data from closely related analogues.

| Property | Value/Description | Source/Basis |

| Appearance | Expected to be an off-white to yellow or brown crystalline powder. | General property of similar aromatic amines and quinazolinones[3]. |

| Melting Point | Not specified. Related 6-bromo-quinazolinones exhibit high melting points, often >200°C[4]. | Inference from related compounds. |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Typical for complex heterocyclic compounds. |

| Solubility | Generally insoluble in water. Soluble in polar organic solvents like DMSO and DMF. | Inferred from structural features (aromatic rings, amide group). |

| pKa | The amino group provides basic character, while the amide proton is weakly acidic. | Structural analysis. |

| LogP | The calculated XLogP3 for a similar compound, 2-amino-7-bromo-3H-quinazolin-4-one, is 0.8, suggesting moderate lipophilicity[5]. | PubChem CID 135742288[5]. |

Synthesis and Reactivity

Synthetic Pathways

Quinazolinone derivatives are typically synthesized from substituted anthranilic acids or their corresponding amides. A common and versatile method is the Niementowski quinazolinone synthesis or variations thereof. For 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, a plausible synthetic route starts from 2-amino-4-bromo-5-methylbenzoic acid.

Proposed Synthetic Workflow:

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol (General Procedure):

-

Starting Material: 2-amino-4-bromo-5-methylbenzoic acid is the key precursor.

-

Cyclization: The precursor is heated with a source of the N-C-N unit, such as cyanamide or urea, often in a high-boiling solvent or neat.

-

Work-up: The reaction mixture is cooled, and the solid product is typically precipitated by adding water or a non-polar solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the final compound.

Chemical Reactivity

The reactivity of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is dictated by its functional groups:

-

Amino Group (-NH₂): The exocyclic amino group at the 2-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Amide Group (-CONH-): The endocyclic amide within the quinazolinone ring is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The nitrogen can also be alkylated.

-

Aromatic Ring: The benzene portion of the scaffold can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the compound.

Analytical Workflow

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure. For a related compound, 2-Amino-5-bromo-4-methylpyridine, ¹H NMR data has been reported and can be used for comparison[6][7].

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~10.5 - 11.5 | Broad Singlet | 1H, NH (amide) |

| ~7.8 | Singlet | 1H, Ar-H (H-8) |

| ~7.5 | Singlet | 1H, Ar-H (H-7) |

| ~6.5 | Broad Singlet | 2H, -NH₂ (amino) |

| ~2.3 | Singlet | 3H, -CH₃ (methyl) |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

~162 ppm: C=O (amide carbonyl)

-

~158 ppm: C-NH₂ (guanidinyl carbon)

-

~110-150 ppm: Aromatic carbons

-

~18-20 ppm: -CH₃ (methyl carbon)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable method.

-

Expected [M+H]⁺: 254.9971 and 256.9951

-

Key Feature: The presence of bromine results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, providing definitive evidence for a single bromine atom in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3100 | N-H Stretch | Amine (-NH₂) and Amide (N-H) |

| 1680 - 1650 | C=O Stretch | Amide Carbonyl |

| 1620 - 1580 | N-H Bend / C=N Stretch | Amine / Imine |

| ~1500 | C=C Stretch | Aromatic Ring |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds. A reverse-phase method is typically employed.

Sample HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (typically around 254 nm and 280 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like DMSO to a known concentration (e.g., 1 mg/mL).

Biological and Pharmacological Context

The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities[1]. These activities are highly dependent on the substitution pattern around the core.

-

Anticancer Activity: Many quinazolinone derivatives have been developed as kinase inhibitors for cancer therapy. For example, Gefitinib and Erlotinib are approved anticancer drugs that feature a quinazoline core[8]. The 6-bromo substitution has been explored in the design of new cytotoxic agents[8].

-

Antibacterial and Antifungal Activity: Various substituted quinazolinones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains[4][9]. The 6-bromo substitution, in particular, has been associated with significant antimicrobial effects[1].

-

Other Activities: The quinazoline scaffold has been linked to a plethora of other therapeutic applications, including anti-inflammatory, antihypertensive, and antiviral activities[2].

The specific biological profile of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one would require dedicated screening, but its structural motifs suggest it is a promising candidate for investigation in these therapeutic areas.

Conclusion

2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS 23165-64-2) is a heterocyclic compound with significant potential as a building block in drug discovery and materials science. This guide has detailed its chemical identity, physicochemical properties, synthetic approaches, and reactivity. Furthermore, a comprehensive framework for its analytical characterization using modern spectroscopic and chromatographic techniques has been presented. The established pharmacological importance of the 6-bromo-quinazolinone scaffold provides a strong rationale for the further investigation of this compound and its derivatives in various therapeutic contexts.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. cynorlaboratories.com [cynorlaboratories.com]

- 4. mediresonline.org [mediresonline.org]

- 5. 2-Amino-7-bromo-3H-quinazolin-4-one | C8H6BrN3O | CID 135742288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-5-bromo-6-methylpyridine(42753-71-9) 1H NMR [m.chemicalbook.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A-Z Guide to 2-Chloro-4-nitrophenyl Isothiocyanate: Structure, Reactivity, and Applications

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Section 1: Core Molecular Profile

2-Chloro-4-nitrophenyl isothiocyanate is a substituted aromatic compound featuring three key functional groups: a chloro group, a nitro group, and an isothiocyanate group, all attached to a benzene ring. This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, making it a subject of interest for various chemical transformations.

Chemical Identity and Formula

A precise understanding of a compound's identity is paramount for reproducibility in research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-1-isothiocyanato-4-nitrobenzene | PubChem[1] |

| CAS Number | 23165-64-2 | PubChem[1] |

| Molecular Formula | C₇H₃ClN₂O₂S | PubChem[1] |

| Molecular Weight | 214.63 g/mol | PubChem[1] |

| Synonyms | 2-chloro-1-isothiocyanato-4-nitrobenzene | PubChem[1] |

Molecular Structure

The molecular structure consists of a phenyl ring substituted at position 1 with an isothiocyanate (-N=C=S) group, at position 2 with a chloro (-Cl) group, and at position 4 with a nitro (-NO₂) group. The strong electron-withdrawing nature of both the nitro and chloro groups enhances the electrophilicity of the isothiocyanate carbon, a key determinant of its chemical behavior.[2]

Structural Representation:

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-nitrophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-nitrophenyl isothiocyanate, a key intermediate in the synthesis of various bioactive molecules.[1] By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can achieve unambiguous structural confirmation and purity assessment. This document is designed to offer not just raw data, but a comprehensive understanding of the experimental methodologies and the rationale behind the interpretation of the spectral features, reflecting field-proven insights for researchers in medicinal chemistry and materials science.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₃ClN₂O₂S) is a substituted aromatic compound with a molecular weight of 214.63 g/mol .[2] Its structure, featuring a nitro group, a chlorine atom, and an isothiocyanate group on a benzene ring, gives rise to a unique spectroscopic fingerprint. A multi-technique approach is essential for its complete characterization.

Workflow for Spectroscopic Analysis

References

Solubility Profile of 2-Chloro-4-nitrophenyl Isothiocyanate: A-Theoretical and Practical Guide for the Research Scientist

An In-Depth Technical Guide

Abstract

2-Chloro-4-nitrophenyl isothiocyanate (CNPI) is a vital reagent in synthetic chemistry and drug development, utilized for its reactive isothiocyanate group in creating a variety of bioactive molecules. A comprehensive understanding of its solubility in common laboratory solvents is paramount for its effective handling, reaction optimization, and purification. This guide provides a detailed examination of the theoretical principles governing CNPI's solubility, alongside a robust experimental protocol for its empirical determination. While extensive quantitative solubility data for CNPI is not widely published, this document synthesizes available physicochemical data with established chemical principles to offer predictive insights and a practical framework for researchers.

Introduction: The Chemical Identity of this compound

This compound is a bifunctional organic compound characterized by a phenyl ring substituted with a chloro group, a nitro group, and an isothiocyanate functional group. This unique combination of electron-withdrawing groups (nitro and chloro) and a reactive moiety (isothiocyanate) makes it a valuable intermediate in chemical synthesis.

The molecule's structure dictates its physicochemical properties and, consequently, its solubility. The aromatic ring provides a nonpolar backbone, while the nitro and isothiocyanate groups introduce significant polarity and the potential for dipole-dipole interactions. The chlorine atom further enhances the molecule's electrophilic nature. Understanding this structural interplay is the first step in predicting its behavior in various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₂O₂S | |

| Molecular Weight | 214.63 g/mol | |

| Appearance | Pale yellow to yellow or tan crystalline powder | |

| Melting Point | 98-102 °C | |

| Boiling Point | Not determined | |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N=C=S)Cl |

Theoretical Framework for CNPI Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

Based on the structure of CNPI, we can anticipate the following:

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are expected to be effective at dissolving CNPI. These solvents possess strong dipoles that can interact favorably with the polar nitro (-NO₂) and isothiocyanate (-NCS) groups of the CNPI molecule.

-

Nonpolar Solvents: Solvents such as Hexane and Toluene are likely to be poor solvents for CNPI. The strong solute-solute interactions (due to the polar functional groups) in the CNPI crystal lattice would be difficult to overcome by the weak van der Waals forces offered by these nonpolar solvents.

-

Polar Protic Solvents: The solubility in solvents like Ethanol and Methanol will be moderate. While these solvents are polar, their primary mode of interaction is hydrogen bonding. CNPI lacks a hydrogen bond donor, which may limit its interaction potential compared to solutes that can fully participate in the solvent's hydrogen-bonding network. Water is expected to be a very poor solvent due to the molecule's significant nonpolar aromatic portion.

-

Chlorinated Solvents: Dichloromethane and Chloroform are expected to be reasonably good solvents. Their ability to engage in dipole-dipole interactions and their intermediate polarity make them suitable for solvating molecules like CNPI.

The logical flow for predicting solubility is visualized below.

The Versatile Synthon: A Technical Guide to the Research Applications of 2-Chloro-4-nitrophenyl isothiocyanate

Abstract

2-Chloro-4-nitrophenyl isothiocyanate is a versatile electrophilic reagent that serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds, particularly thiourea derivatives. The presence of an electron-withdrawing nitro group and a halogen atom on the phenyl ring enhances the reactivity of the isothiocyanate moiety, making it a valuable tool for medicinal chemists and drug development professionals. This in-depth guide explores the synthesis, reactivity, and, most importantly, the significant potential of this compound in the discovery of novel therapeutic agents, with a focus on its applications in the development of potent antimicrobial and anticancer compounds. Detailed experimental protocols, mechanistic insights, and structure-activity relationship data are presented to provide researchers with a comprehensive understanding of this important synthetic intermediate.

Introduction: The Chemical Biology of Isothiocyanates

Isothiocyanates (R-N=C=S) are a class of reactive organic compounds characterized by the isothiocyanate functional group. They are widely recognized for their prevalence in cruciferous vegetables, where they are stored as stable glucosinolate precursors.[1] Enzymatic hydrolysis upon plant tissue damage releases the corresponding isothiocyanates, which are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

In the realm of synthetic chemistry, isothiocyanates are powerful electrophiles, readily reacting with nucleophiles such as primary and secondary amines to form substituted thioureas.[2] This reactivity is the cornerstone of their utility as synthetic intermediates. The reactivity of the isothiocyanate carbon is significantly influenced by the electronic nature of the 'R' group. In the case of this compound, the presence of the strongly electron-withdrawing nitro group and the chloro substituent dramatically increases the electrophilicity of the isothiocyanate carbon, making it a highly reactive and valuable synthon for the creation of diverse molecular libraries.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical reagent in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClN₂O₂S | [3] |

| Molecular Weight | 214.63 g/mol | [3] |

| Appearance | Pale yellow to yellow to brown or pale blue crystals or powder | [4] |

| Melting Point | 95-99 °C | [5] |

| CAS Number | 23165-64-2 | [3] |

Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] It is known to cause severe skin burns and eye damage.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The synthesis of aryl isothiocyanates, including this compound, typically proceeds from the corresponding primary amine. A common and effective method involves the reaction of the amine with a thiocarbonyl transfer reagent. One such approach is the reaction with phenyl chlorothionoformate, which can be performed as a one-pot or a two-step process, the latter being more suitable for electron-deficient anilines.

Another widely used method is the decomposition of a dithiocarbamate salt, which is generated in situ from the reaction of the primary amine with carbon disulfide in the presence of a base.[2] Subsequent treatment with a desulfurating agent yields the isothiocyanate.

Core Application: Synthesis of Bioactive Thiourea Derivatives

The primary research use of this compound lies in its role as a precursor for the synthesis of N,N'-disubstituted thiourea derivatives. The fundamental reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group.

General Synthetic Workflow

The synthesis of thiourea derivatives from this compound is a straightforward and high-yielding process. The general workflow is depicted below:

Caption: General workflow for the synthesis of thiourea derivatives.

Detailed Experimental Protocol: Synthesis of N-(4-chloro-3-nitrophenyl)-N'-(aryl/alkyl)thioureas

This protocol is adapted from a study on the synthesis of potent antibacterial agents and can be applied to this compound with minor modifications.[5]

Materials:

-

4-Chloro-3-nitrophenyl isothiocyanate (or this compound)

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the selected primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

To this solution, add 4-chloro-3-nitrophenyl isothiocyanate (1.0 mmol) portion-wise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the resulting precipitate is collected by filtration.

-

The collected solid is washed with cold dichloromethane to remove any unreacted starting materials.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-(4-chloro-3-nitrophenyl)-N'-(aryl/alkyl)thiourea derivative.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Research Applications in Drug Discovery

Thiourea derivatives synthesized from this compound and its isomers have demonstrated significant potential in various areas of drug discovery, most notably in the development of antimicrobial and anticancer agents.

Antimicrobial Agents

The thiourea scaffold is a well-established pharmacophore in the design of antimicrobial agents. Derivatives incorporating the 2-chloro-4-nitrophenyl moiety have shown potent activity against a range of bacterial and fungal pathogens.

A study on 4-chloro-3-nitrophenylthiourea derivatives revealed potent antibacterial activity against both standard and hospital strains of bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL, which is comparable to the standard antibiotic Ciprofloxacin.[5] The proposed mechanism of action for these compounds is the inhibition of bacterial type II topoisomerases, essential enzymes involved in DNA replication.[5]

Table of Antimicrobial Activity of Substituted 4-Chloro-3-nitrophenylthioureas [5]

| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. epidermidis (MRSE) |

| 1 | 3,4-dichlorophenyl | 1 | 1 |

| 2 | 3-chloro-4-methylphenyl | 1 | 0.5 |

| 3 | 4-bromophenyl | 2 | 1 |

| 4 | 4-fluorophenyl | 2 | 2 |

| 5 | 2-ethylhexyl | 4 | 2 |

| 6 | 3-aminopropyl | 8 | 4 |

| Ciprofloxacin | (Reference) | 1 | 1 |

The data clearly indicates that the nature of the substituent on the second nitrogen atom of the thiourea core plays a crucial role in determining the antimicrobial potency. Halogenated and alkyl-substituted phenyl rings appear to be favorable for activity against Gram-positive bacteria.

Anticancer Agents

While direct studies on the anticancer activity of thioureas derived from this compound are emerging, the broader class of isothiocyanates and their derivatives are well-documented for their potential as anticancer drugs. They have been shown to inhibit the growth of various cancer cell lines and induce apoptosis. The 2-chloro-4-nitrophenyl structural motif is present in other classes of compounds with demonstrated anticancer activity, suggesting its potential in this therapeutic area.

Mechanistic Insights: A Logical Framework

The biological activity of thiourea derivatives is intrinsically linked to their chemical structure and ability to interact with specific biological targets. The proposed mechanism of action for the antimicrobial activity of 4-chloro-3-nitrophenylthiourea derivatives provides a logical framework for future drug design.

Caption: Proposed mechanism of antimicrobial action.

Future Perspectives and Conclusion

This compound is a readily accessible and highly reactive synthetic intermediate with significant potential in the field of drug discovery. Its utility in the synthesis of a wide range of thiourea derivatives provides a robust platform for the exploration of new chemical space in the search for novel antimicrobial and anticancer agents. The straightforward and efficient synthesis of these derivatives, coupled with their promising biological activities, makes this class of compounds an attractive area for further research. Future studies should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies to guide the rational design of more potent and selective therapeutic agents. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this compound in their drug discovery endeavors.

References

- 1. Synthesis of thiourea-tethered C-glycosyl amino acids viaisothiocyanate–amine coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction mechanism of isothiocyanates with amino groups

An In-Depth Technical Guide to the Reaction Mechanism of Isothiocyanates with Amino Groups

For Researchers, Scientists, and Drug Development Professionals

The reaction between isothiocyanates (R-N=C=S) and primary or secondary amino groups to form thiourea derivatives is a cornerstone of bioconjugation chemistry and drug development. This guide provides a comprehensive exploration of the underlying reaction mechanism, kinetic considerations, and practical applications. We will delve into the nucleophilic addition that drives this transformation, the factors influencing reaction rates and yields, and established protocols for leveraging this chemistry in a laboratory setting. Particular emphasis is placed on the causality behind experimental choices, ensuring a robust and reproducible application of this versatile reaction.

Introduction: The Significance of the Isothiocyanate-Amine Reaction

Isothiocyanates are a class of highly reactive organosulfur compounds characterized by the -N=C=S functional group.[1] Their electrophilic carbon atom makes them susceptible to attack by nucleophiles, most notably the amino groups of proteins and other biomolecules.[2][3] This reactivity forms the basis of their widespread use in various scientific disciplines.

In the realm of drug development, the formation of stable thiourea linkages is pivotal for creating novel therapeutic agents, including anticancer and anti-inflammatory drugs.[1][3] For researchers in chemical biology, isothiocyanate-based reagents, such as fluorescein isothiocyanate (FITC), are indispensable tools for fluorescently labeling proteins and antibodies for imaging and diagnostic applications.[4][5] The reaction's efficiency and specificity under mild conditions make it a favored method for bioconjugation.[4]

This guide will provide a detailed examination of the isothiocyanate-amine reaction, offering insights into its mechanism, kinetics, and practical execution.

The Core Reaction Mechanism: Nucleophilic Addition to a Heterocumulene

The fundamental reaction between an isothiocyanate and a primary or secondary amine is a nucleophilic addition, resulting in the formation of a thiourea.[2] The reaction proceeds through a well-defined, stepwise mechanism.

Step 1: Nucleophilic Attack

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine group, which acts as a nucleophile. This nucleophile attacks the electrophilic carbon atom of the isothiocyanate group.[2] The strong electron-withdrawing nature of the adjacent nitrogen and sulfur atoms significantly enhances the electrophilicity of this carbon, making it a prime target for nucleophilic addition.[2]

Step 2: Formation of a Zwitterionic Intermediate

The initial nucleophilic attack leads to the formation of a transient, unstable zwitterionic intermediate.[2] This intermediate is characterized by a positive charge on the nitrogen atom of the original amine and a negative charge on the sulfur atom.

Step 3: Proton Transfer and Thiourea Formation

The zwitterionic intermediate rapidly undergoes a proton transfer. A proton is transferred from the positively charged nitrogen to the negatively charged sulfur, resulting in the formation of a stable thiourea product.[2] This proton transfer is often facilitated by a second molecule of the amine acting as a base catalyst.[6]

Below is a diagram illustrating the core reaction mechanism.

Caption: Core mechanism of thiourea formation.

Key Factors Influencing the Reaction

The efficiency and outcome of the isothiocyanate-amine reaction are significantly influenced by several experimental parameters. Understanding and controlling these factors are crucial for achieving desired results.

pH of the Reaction Medium

The pH of the reaction buffer is a critical determinant of the reaction rate and selectivity. The nucleophilic amine must be in its unprotonated form to react with the isothiocyanate.[5]

-

Optimal pH Range: For the reaction with primary and secondary amines, a pH range of 9.0-11.0 is generally optimal.[5] In this range, a sufficient concentration of the deprotonated amine is present to drive the reaction forward.

-

Competition with Thiols: At a lower pH (around 6-8), isothiocyanates can also react with thiol groups (e.g., from cysteine residues) to form dithiocarbamates.[7] Therefore, for selective labeling of amines, maintaining a basic pH is essential.

Solvent Effects

The choice of solvent can impact the reaction kinetics. While the reaction is often performed in aqueous buffers for biological applications, organic solvents are commonly used in synthetic chemistry.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and acetonitrile can be effective for this reaction.

-

Aqueous Environments: In bioconjugation, the reaction is typically carried out in aqueous buffers such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer.[4] The solubility of the isothiocyanate reagent in the aqueous medium is an important consideration.

Temperature

Like most chemical reactions, the rate of the isothiocyanate-amine reaction increases with temperature.[8] However, for biological applications involving sensitive proteins, the reaction is usually conducted at room temperature or 4°C to prevent denaturation. For organic synthesis, reactions can be heated to accelerate the process, but care must be taken to avoid potential side reactions or decomposition of the isothiocyanate at elevated temperatures.[8]

Steric Hindrance

The steric bulk of the substituents on both the isothiocyanate and the amine can affect the reaction rate. Sterically hindered amines will react more slowly than unhindered primary amines. This factor can be exploited to achieve selective labeling of more accessible amino groups.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of thioureas and the labeling of proteins with isothiocyanates.

General Protocol for the Synthesis of N,N'-Disubstituted Thioureas

This protocol outlines a general procedure for the synthesis of a thiourea derivative from a primary amine and an isothiocyanate in an organic solvent.

Materials:

-

Primary amine

-

Isothiocyanate

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the primary amine in the chosen anhydrous solvent in the reaction vessel.

-

Add the isothiocyanate to the solution, typically in a 1:1 molar ratio.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol for Fluorescent Labeling of Proteins with FITC

This protocol describes a standard method for labeling proteins with fluorescein isothiocyanate (FITC).

Materials:

-

Protein solution in a suitable buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0)

-

FITC solution (e.g., 1 mg/mL in anhydrous DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Stirring apparatus

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the labeling buffer.

-

Slowly add the FITC solution to the protein solution while gently stirring. A typical molar ratio of FITC to protein is 10:1 to 20:1, but this may need to be optimized for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).

The workflow for protein labeling is visualized below.

Caption: Workflow for fluorescent protein labeling.

Characterization of Thiourea Products

The successful formation of a thiourea can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the thiourea product. The characteristic chemical shift of the thiocarbonyl (C=S) carbon in 13C NMR typically appears in the range of 178-184 ppm.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum of a thiourea will show characteristic absorption bands for the N-H and C=S stretching vibrations.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized thiourea derivative.[9]

Applications in Drug Development and Research

The isothiocyanate-amine reaction has numerous applications in the life sciences.

-

Bioconjugation: This reaction is widely used to attach labels, such as fluorescent dyes or biotin, to proteins and other biomolecules for detection and analysis.[4][5]

-

Drug Discovery: Many thiourea-containing compounds exhibit a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The synthesis of libraries of thiourea derivatives is a common strategy in drug discovery programs.

-

Peptide Sequencing: The Edman degradation, a method for sequencing amino acids in a peptide, utilizes phenyl isothiocyanate to react with the N-terminal amino group.[10]

Conclusion

The reaction of isothiocyanates with amino groups is a robust and versatile chemical transformation with significant implications for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanism, kinetics, and influencing factors is paramount for its successful application. The protocols and insights provided in this guide are intended to serve as a valuable resource for harnessing the power of this important reaction in a variety of scientific endeavors.

References

- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 2. benchchem.com [benchchem.com]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Isothiocyanate Revolution: A Technical Guide to its Enduring Legacy in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architects of Protein Science

In the intricate world of protein chemistry, the ability to decipher the primary sequence of amino acids and to selectively label and cross-link proteins is fundamental to understanding their function, regulation, and role in disease. At the heart of these capabilities lies a remarkably reactive and versatile class of compounds: the isothiocyanates. This technical guide delves into the historical development and enduring impact of isothiocyanate reagents, from the revolutionary breakthrough of Edman degradation to their modern applications in proteomics and drug discovery. We will explore the chemical principles that underpin their utility, provide detailed experimental protocols, and offer insights into the rational selection of these powerful tools for protein analysis.

The Dawn of a New Era: Overcoming the Sequencing Hurdle

Prior to the mid-20th century, the determination of a protein's amino acid sequence was a monumental challenge. Early methods were destructive, requiring the complete hydrolysis of a protein into its constituent amino acids, which only provided information about its composition, not the linear order.[1] This "unsequenced" state of proteins represented a significant barrier to understanding their structure and function. The prevailing question was not just what amino acids were present, but in what specific order they were arranged.[2]

It was against this backdrop that the Swedish scientist Pehr Victor Edman introduced a groundbreaking stepwise sequencing technique in 1950.[1] His method, which would come to be known as the Edman degradation , utilized an isothiocyanate reagent to selectively label and cleave the N-terminal amino acid of a peptide without hydrolyzing the entire chain.[1][3] This was a paradigm shift, allowing for the sequential determination of the amino acid sequence, one residue at a time.[1]

The Edman Reagent: Phenylisothiocyanate (PITC)

The cornerstone of Edman's method was phenylisothiocyanate (PITC) .[1][4] This reagent reacts specifically with the free α-amino group at the N-terminus of a polypeptide under mildly alkaline conditions.[4] The choice of PITC was a stroke of genius; its phenyl group provided a chromophore that facilitated the detection of the cleaved amino acid derivative, and its isothiocyanate group offered the ideal reactivity for the coupling reaction.

The Edman Degradation: A Step-by-Step Mechanistic Look

The Edman degradation is a cyclical process involving three key steps: coupling, cleavage, and conversion. This elegant chemistry allows for the sequential removal and identification of N-terminal amino acids.

Step 1: Coupling

Under alkaline conditions (pH ~9.0), the uncharged N-terminal amino group of the peptide performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate group of PITC. This forms a phenylthiocarbamoyl (PTC)-peptide derivative.[3][4]

Step 2: Cleavage

The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[3] The sulfur atom of the thiourea attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal amino acid as a five-membered anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[3]

Step 3: Conversion and Identification

The unstable ATZ-amino acid is extracted and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[3] This stable PTH derivative can then be identified by chromatography, originally by paper chromatography and later by high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.[2]

The shortened peptide can then re-enter the cycle for the identification of the next amino acid.

Automation and its Impact

A major advancement in the 1960s was the automation of the Edman degradation by Edman and Begg, leading to the development of the automated protein sequenator.[2] This innovation significantly increased the speed and efficiency of protein sequencing, allowing for the routine analysis of longer peptide fragments.

Evolution of Isothiocyanate Reagents: Beyond PITC

While PITC remains a cornerstone of protein sequencing, the versatility of the isothiocyanate group has led to the development of a diverse array of reagents with enhanced properties for various applications.

Fluorescent Isothiocyanates: Shedding Light on Proteins

The desire for increased sensitivity in protein detection and sequencing led to the synthesis of fluorescent isothiocyanate reagents. Fluorescein isothiocyanate (FITC) , first described in 1942 and synthesized in 1958, is a prime example.[5] FITC is a derivative of fluorescein functionalized with an isothiocyanate group, allowing it to be covalently attached to proteins through reaction with amine and sulfhydryl groups.[5] Its bright green fluorescence (excitation max ~495 nm, emission max ~519 nm) makes it an invaluable tool for a wide range of applications, including immunofluorescence microscopy, flow cytometry, and fluorescent antibody labeling.[5]

Other fluorescent isothiocyanates, such as 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate, have been developed to enable pico-sequencing of proteins with high sensitivity.[6]

Bifunctional Isothiocyanates: Building Bridges Between Proteins

The reactivity of the isothiocyanate group has also been harnessed in the design of bifunctional cross-linking reagents . These molecules possess two reactive groups, at least one of which is an isothiocyanate, allowing them to form covalent bonds between two different protein molecules or within a single protein. This is particularly useful for studying protein-protein interactions, elucidating the quaternary structure of protein complexes, and immobilizing proteins onto solid supports.

For instance, bifunctional chelators containing an isothiocyanate linker have been synthesized for radiolabeling antibodies for applications in positron emission tomography (PET) imaging.[7] The isothiocyanate group provides a convenient handle for conjugating the chelator to the antibody.

Comparative Overview of Common Isothiocyanate Reagents

The choice of an isothiocyanate reagent depends on the specific application, required sensitivity, and available instrumentation.

| Reagent | Structure | Key Features | Primary Applications |

| Phenylisothiocyanate (PITC) | C₆H₅NCS | The classic Edman reagent; provides a UV-active PTH derivative. | N-terminal protein sequencing (Edman degradation).[4] |

| Fluorescein isothiocyanate (FITC) | C₂₁H₁₁NO₅S | Highly fluorescent (green); reacts with primary amines. | Protein labeling for fluorescence microscopy, flow cytometry, and immunoassays.[5][8] |

| 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate | C₂₅H₂₂N₄O₂S₂ | Fluorescent; enables high-sensitivity sequencing. | Manual liquid-phase protein pico-sequencing.[6] |

| p-Isothiocyanatobenzyl-DTPA | C₂₃H₃₀N₄O₁₀S | Bifunctional chelating agent with an isothiocyanate group for conjugation. | Radiolabeling of antibodies for imaging and therapy. |

Experimental Protocols: Putting Theory into Practice

Protocol 1: Manual Edman Degradation of a Peptide

This protocol outlines the basic steps for a single cycle of manual Edman degradation.

Materials:

-

Purified peptide sample (1-10 nmol)

-

Phenylisothiocyanate (PITC)

-

Coupling buffer: 50% pyridine in water, adjusted to pH 9.0 with N-methylmorpholine

-

Anhydrous trifluoroacetic acid (TFA)

-

Heptane

-

Ethyl acetate

-

Conversion solution: 25% TFA in water

-

PTH-amino acid standards

-

HPLC system with a UV detector

Procedure:

-

Coupling:

-

Dissolve the peptide in coupling buffer in a small reaction vial.

-

Add a 50-fold molar excess of PITC.

-

Incubate at 50°C for 30 minutes.

-

Dry the sample under a stream of nitrogen.

-

-

Wash:

-

Wash the dried sample twice with a mixture of heptane and ethyl acetate to remove excess PITC and byproducts.

-

Dry the sample completely.

-

-

Cleavage:

-

Add anhydrous TFA to the dried sample.

-

Incubate at 50°C for 10 minutes.

-

Dry the sample under a stream of nitrogen.

-

-

Extraction:

-

Add a small volume of water to the dried sample.

-

Extract the ATZ-amino acid with ethyl acetate. The shortened peptide remains in the aqueous phase.

-

Transfer the ethyl acetate phase containing the ATZ-amino acid to a new vial.

-

-

Conversion:

-

Evaporate the ethyl acetate.

-

Add the conversion solution to the dried ATZ-amino acid.

-

Incubate at 80°C for 10 minutes to convert the ATZ to the stable PTH-amino acid.

-

Dry the sample.

-

-

Identification:

-

Dissolve the dried PTH-amino acid in a suitable solvent.

-

Inject the sample onto the HPLC system.

-

Identify the PTH-amino acid by comparing its retention time with that of the PTH-amino acid standards.

-

-

Next Cycle:

-

The aqueous phase containing the shortened peptide can be dried and subjected to the next cycle of Edman degradation.

-

Protocol 2: Fluorescent Labeling of an Antibody with FITC

This protocol provides a general procedure for conjugating FITC to an antibody.

Materials:

-

Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sephadex G-25 column

-

Labeling buffer: 0.1 M sodium carbonate buffer, pH 9.0

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against the labeling buffer to ensure the correct pH and to remove any amine-containing buffers.

-

-

FITC Solution Preparation:

-

Dissolve FITC in DMSO to a concentration of 1 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Slowly add the FITC solution to the antibody solution while gently stirring. A typical molar ratio of FITC to antibody is 10:1 to 20:1.

-

Incubate the reaction mixture in the dark at room temperature for 2 hours with gentle stirring.

-

-

Purification:

-

Separate the FITC-labeled antibody from unreacted FITC by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS.

-

The labeled antibody will elute in the void volume, while the smaller, unreacted FITC molecules will be retained.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).

-

Beyond Sequencing and Labeling: Isothiocyanates in Drug Development

The reactivity of isothiocyanates has also captured the attention of drug development professionals. Naturally occurring isothiocyanates, such as sulforaphane found in broccoli, have been shown to possess anticancer properties.[9] This has spurred the synthesis of novel bifunctional isothiocyanate analogs as potential therapeutic agents.[9] The isothiocyanate moiety in these compounds can react with cellular targets, modulating their activity and inducing desired therapeutic effects.

Limitations and Considerations

Despite their immense utility, isothiocyanate-based methods have limitations. The Edman degradation, for instance, is not suitable for proteins with a blocked N-terminus (e.g., acetylated or formylated).[10] The efficiency of the reaction also decreases with each cycle, limiting the practical sequencing length to around 30-60 residues.[10] For fluorescent labeling, the reactivity of FITC is not exclusively limited to primary amines and can react with other nucleophiles, which may need to be considered in experimental design.[5] Furthermore, the fluorescence of FITC is pH-sensitive.[11]

The Enduring Legacy and Future Perspectives

The development of isothiocyanate reagents, particularly PITC, was a watershed moment in protein chemistry. The Edman degradation provided the first practical means to routinely sequence proteins, laying the foundation for the field of proteomics. While mass spectrometry has now become the dominant technology for large-scale protein sequencing, Edman degradation remains a valuable tool for N-terminal sequence validation and for sequencing proteins from organisms with unsequenced genomes.

The versatility of the isothiocyanate group continues to be exploited in the development of novel reagents for protein labeling, cross-linking, and therapeutic applications. As our understanding of the proteome deepens, the demand for sophisticated chemical tools to probe protein structure and function will only grow. The humble isothiocyanate, with its rich history and remarkable reactivity, is poised to remain an indispensable part of the protein chemist's toolkit for the foreseeable future.

References

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. ehu.eus [ehu.eus]

- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. nbinno.com [nbinno.com]

- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved synthesis of the bifunctional chelator p-SCN-Bn-HOPO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5(6)-FITC (Fluorescein 5(6)-isothiocyanate), Fluorescent amine-reactive label (CAS 27072-45-3) | Abcam [abcam.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

Methodological & Application

Application Note & Protocol: N-Terminal Peptide Sequencing with 2-Chloro-4-nitrophenyl isothiocyanate

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of N-Terminal Sequencing and the Evolution of Edman Chemistry

For researchers, scientists, and drug development professionals in proteomics and peptide-based therapeutics, the precise determination of a protein's N-terminal sequence is a foundational aspect of its characterization.[1] This information is vital for confirming protein identity, identifying post-translational modifications, and ensuring the integrity of recombinant protein products.[2] The cornerstone of N-terminal sequencing has long been the Edman degradation, a powerful method that sequentially removes amino acids from the N-terminus of a peptide.[3][4]

The classic Edman degradation utilizes phenyl isothiocyanate (PITC) to label the N-terminal amino acid.[3][5] This is followed by cleavage under acidic conditions, releasing a derivative that can be identified by chromatography.[2][6] While robust, the pursuit of enhanced sensitivity and detection has spurred the exploration of alternative isothiocyanate reagents. This guide focuses on one such alternative: 2-Chloro-4-nitrophenyl isothiocyanate (CNPITC). The introduction of chloro and nitro functional groups onto the phenyl ring is hypothesized to enhance the chromophoric properties of the resulting amino acid derivatives, potentially offering advantages in detection by UV-HPLC.

This document provides a detailed theoretical protocol for the use of CNPITC in N-terminal peptide sequencing, grounded in the established principles of Edman chemistry.[1][3] It is designed to serve as a comprehensive guide for researchers seeking to explore advanced or alternative methodologies in protein sequencing.

The Chemistry of CNPITC in Peptide Sequencing: A Mechanistic Overview

The sequencing process with this compound follows the fundamental two-step mechanism of the Edman degradation: a coupling reaction and a cleavage reaction.[1][3]

-

Coupling Reaction (Labeling): Under alkaline conditions, the N-terminal α-amino group of the peptide, being uncharged, acts as a nucleophile. It attacks the electrophilic carbon of the isothiocyanate group of CNPITC. This forms a 2-chloro-4-nitrophenyl-thiocarbamoyl (CNPTC) peptide derivative. The reaction is typically carried out in a basic buffer to ensure the N-terminal amino group is deprotonated and thus, maximally nucleophilic.

-

Cleavage Reaction: Following the coupling, the reaction conditions are switched to anhydrous acidic, commonly using trifluoroacetic acid (TFA). The sulfur atom of the thiocarbamoyl group attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact but one residue shorter.[3][5]

-

Conversion and Identification: The thiazolinone derivative is unstable and is typically extracted and converted to a more stable 2-chloro-4-nitrophenyl-thiohydantoin (CNP-TH) amino acid derivative by treatment with aqueous acid.[3] Each of the 20 common amino acids will produce a unique CNP-TH derivative. These derivatives can then be identified based on their retention times using High-Performance Liquid Chromatography (HPLC).[2][7] The shortened peptide can then be subjected to another cycle of the degradation process.[6]

Visualizing the Workflow

Chemical Reaction Mechanism

Caption: The core mechanism of CNPITC-based N-terminal sequencing.

Experimental Workflow

Caption: A stepwise overview of the experimental protocol.

Detailed Experimental Protocol

This protocol is a comprehensive guide based on the principles of Edman degradation. Optimization may be required depending on the specific peptide and available instrumentation.

I. Reagents and Materials

| Reagent/Material | Specifications | Supplier Example |

| This compound (CNPITC) | Sequencing Grade, >98% | Sigma-Aldrich, Thermo Fisher Scientific |

| Peptide Sample | Purified, salt-free, 10-100 pmol | User-provided |

| Coupling Buffer | 5% (v/v) Pyridine in water, pH 9.0 | Prepare fresh |

| Trifluoroacetic Acid (TFA) | Anhydrous, Sequencing Grade | Thermo Fisher Scientific |

| Extraction Solvent 1 | Ethyl Acetate | HPLC Grade |

| Extraction Solvent 2 | 1-Chlorobutane | HPLC Grade |

| Conversion Solution | 25% (v/v) TFA in water | Prepare fresh |

| HPLC Solvents | Acetonitrile, Water | HPLC Grade |

| Amino Acid Standards | PTH/CNP-TH Amino Acid Kit | User-prepared or commercial |

II. Step-by-Step Methodology

A. Sample Preparation

-

Ensure the peptide sample is free of primary and secondary amine-containing contaminants (e.g., Tris buffer, glycine).

-

Lyophilize the purified peptide sample (10-100 picomoles) in a reaction vial.

B. Cycle 1: Coupling, Cleavage, and Conversion

-

Coupling Reaction:

-

Add 20 µL of coupling buffer to the lyophilized peptide.

-

Add 10 µL of a 10 mg/mL solution of CNPITC in acetonitrile.

-

Incubate at 50°C for 30 minutes.

-

Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

Rationale: The basic pH of the coupling buffer ensures the N-terminal amino group is deprotonated for efficient nucleophilic attack on the CNPITC. The elevated temperature accelerates the reaction.[3]

-

-

Extraction of Excess Reagents:

-

Add 30 µL of ethyl acetate, vortex, and centrifuge.

-

Carefully remove and discard the ethyl acetate supernatant.

-

Repeat the extraction step.

-

Dry the sample thoroughly to remove all solvent.

Rationale: This step removes excess CNPITC and byproducts that could interfere with subsequent steps and HPLC analysis.

-

-

Cleavage Reaction:

-